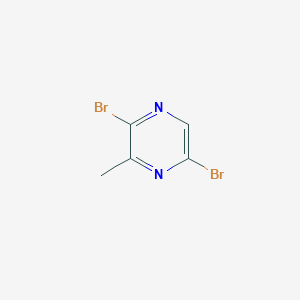
2,5-Dibromo-3-methylpyrazine
Overview
Description
2,5-Dibromo-3-methylpyrazine is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with two bromine atoms and one methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromo-3-methylpyrazine include a molecular weight of 251.91 and a molecular formula of C5H4Br2N2 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, which share a similar structure with 2,5-Dibromo-3-methylpyrazine, have shown significant antimicrobial activity . This suggests that 2,5-Dibromo-3-methylpyrazine could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory properties . This indicates a potential application of 2,5-Dibromo-3-methylpyrazine in the treatment of inflammatory diseases.
Antiviral Activity
These derivatives have exhibited antiviral activities , suggesting that 2,5-Dibromo-3-methylpyrazine could be explored for antiviral drug development.
Antifungal Activity
The antifungal activity of pyrrolopyrazine derivatives implies a possible use of 2,5-Dibromo-3-methylpyrazine in combating fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant properties , which suggests that 2,5-Dibromo-3-methylpyrazine could be used in the development of antioxidant agents.
Antitumor Activity
The antitumor activity of pyrrolopyrazine derivatives indicates a potential application of 2,5-Dibromo-3-methylpyrazine in cancer treatment.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have demonstrated kinase inhibitory activity , suggesting a potential use of 2,5-Dibromo-3-methylpyrazine in the development of kinase inhibitors.
Pharmacological Aspects
2,5-Dibromo-3-hexylthiophene, a compound similar to 2,5-Dibromo-3-methylpyrazine, has been studied for its pharmacological aspects . The synthesized derivatives of this compound showed good haemolytic, biofilm inhibition, and anti-thrombolytic activities . This suggests that 2,5-Dibromo-3-methylpyrazine could also have similar pharmacological applications.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazine derivatives are often used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 2,5-Dibromo-3-methylpyrazine is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure of organic compounds.
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-methylpyrazine may be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other reactants could potentially influence the compound’s action.
properties
IUPAC Name |
2,5-dibromo-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZVPIDQVODZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-methylpyrazine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

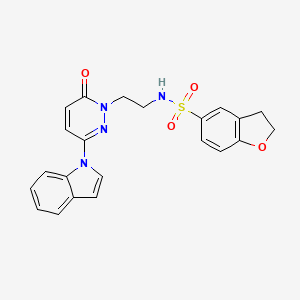
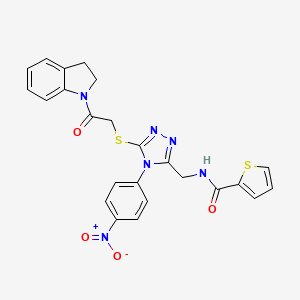


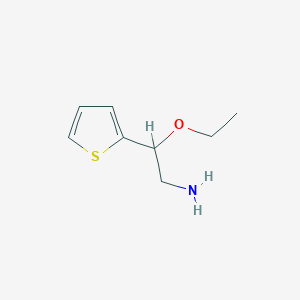

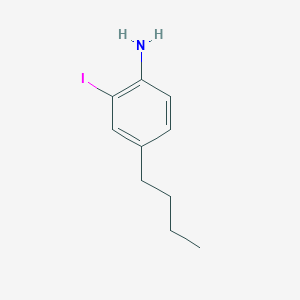
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B3000038.png)
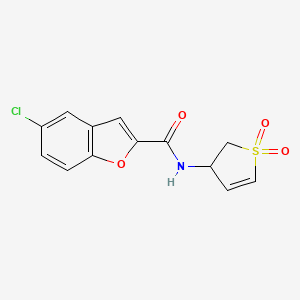
![N-(3-methylphenyl)-3-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}piperidine-1-carboxamide](/img/structure/B3000040.png)
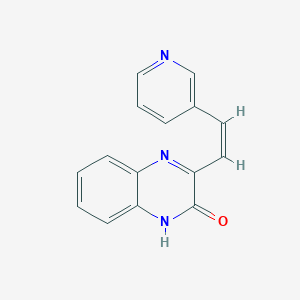
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide](/img/structure/B3000045.png)
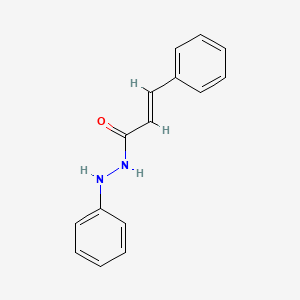
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000047.png)